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The following table summarizes the key administration parameters for volasertib from phase I clinical trials

Compound Focus: Volasertib

in patients with advanced solid tumors.

Get Quote

Parameter

Volasertib +
Nintedanib
Regimen [1]

Volasertib + Platinum
Agent Regimen [2]

Volasertib
Monotherapy
(Reference) [3]

Recommended Dose

Infusion Duration

Solution &
Concentration

Diluent

300 mg every 3
weeks

2 hours

Not specified in
results

Not specified in
results

300 mg every 3 weeks

2 hours

Not specified in results

Not specified in results

300 mg every 3 weeks

2 hours

Not specified in results

Not specified in results

Cycle Length 21 days (after first 21 days 21 days
cycle)
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Volasertib + . . Volasertib
] ) Volasertib + Platinum
Parameter Nintedanib . Monotherapy
. Agent Regimen [2]

Regimen [1] (Reference) [3]
Maximum Tolerated 300 mg (with 300 mg (with Cisplatin 100 400 mg (300 mg
Dose (MTD) nintedanib 200 mg mg/m2 or Carboplatin selected for phase II)

BID) AUCEH)

Supporting Experimental Data and Methodologies

The clinical use of velasertib is rooted in a strong preclinical foundation. The following protocols outline

key experiments that demonstrate its mechanism of action and efficacy.

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the sensitivity of cancer cell lines to volasertib [4] [5].

¢ Key Reagents: Volasertib (provided by Boehringer Ingelheim), cell culture media (e.g., RPMI-1640),
fetal bovine serum (FBS), penicillin/streptomycin, CellTiter-Glo reagent [4].
e Procedure:
o Plate cells in 96-well opaque plates at a density of 1,000-3,000 cells per well in complete
growth medium.
o Treat cells with a range of volasertib concentrations. Prepare stock solutions in DMSO and
dilute in culture medium.
o Incubate the plates for 72 hours at 37°C in 5% CO:..
o Add CellTiter-Glo reagent to each well to lyse cells and generate a luminescent signal
proportional to the amount of present ATP (an indicator of metabolically active cells).
o Measure luminescence using a plate reader (e.g., VICTOR X Light).
o Calculate half-maximal inhibitory concentration (ICso) values from the dose-response curves.
o Data Analysis: For drug combination studies (e.g., with azacitidine or decitabine), the combination
index (CI) can be calculated using software like CalcuSyn. A CI value of less than 1.0 indicates a
synergistic interaction [4].

In Vivo Efficacy Study in Xenograft Models
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This protocol assesses the anti-tumor activity of volasertib in animal models, which is critical for

transitioning to human clinical trials [6].

¢ Animal Model: Mice implanted with patient-derived xenografts (PDXs) or human cancer cell line
xenografts.
¢ Dosing Formulation: Not explicitly detailed in results, but typically involves a solution for intravenous
injection.
e Dosing Regimen:
o In a breast cancer PDX model, volasertib was administered intravenously on a schedule of
one dose per 3-week cycle, leading to rapid tumor shrinkage [6].
o In a glioma stem cell (GSC) intracranial model, the combination of volasertib and radiation
significantly prolonged median survival compared to radiation alone [5].
e Endpoint Measurements:
o Tumor volume measurement via calipers.
o Overall survival.
o Post-treatment analysis of tumors for biomarkers (e.g., immunohistochemistry for PLK1, Ki67,
DNA damage markers, and apoptosis) [6] [5].

Mechanism of Action and Signaling Pathway

Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1
(PLK1), a serine/threonine kinase with a crucial role in cell cycle progression [3] [7]. The following diagram

illustrates the mechanistic pathway through which velasertib exerts its anti-tumor effects.
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Volasertib IV Administration
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Critical Safety and Tolerability Notes

¢ Hematological Toxicity: The primary dose-limiting toxicities (DLTs) are reversible hematological
events, including neutropenia, thrombocytopenia, and anemia [2] [3]. Close monitoring of blood
counts is essential.
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¢ Drug-Drug Interactions: A pharmacokinetic study found that co-administration with the P-
glycoprotein/CYP3A4 inhibitor itraconazole did not significantly alter volasertib exposure but
reduced its tolerability, increasing the incidence of adverse events like thrombocytopenia [8].

¢ Recommended Dose: Although the Maximum Tolerated Dose (MTD) was found to be 400 mg in
monotherapy, 300 mg every 3 weeks was established as the recommended dose for further clinical
development due to its more manageable safety profile [3].
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e Phase | trial of volasertib, a Polo-like kinase inhibitor, plus cisplatin or carboplatin in patients with
advanced solid tumors. Invest New Drugs. 2015. [2]

¢ Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. Leukemia.
2015. [3]
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To cite this document: Smolecule. [Clinical Administration Protocol for Volasertib Intravenous

Infusion]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548331#volasertib-intravenous-infusion-administration-in-

clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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